N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a structurally complex acetamide derivative featuring a tricyclic core containing sulfur (thia), nitrogen (triaza), and carbonyl (oxo) functional groups.
Properties
IUPAC Name |
N-(3-propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-12(2)16-7-6-8-17(10-16)26-18(28)11-27-15(5)25-20-19-13(3)9-14(4)24-22(19)30-21(20)23(27)29/h6-10,12H,11H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBBBGWJQBSUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=CC(=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core : 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene (sulfur-containing tricyclic system).
- Substituents : 4,11,13-trimethyl groups, 6-oxo, and N-(3-propan-2-ylphenyl)acetamide.
Key Differences :
| Feature | Target Compound | Analog 1 (6b) | Analog 2 |
|---|---|---|---|
| Core Heteroatoms | S, N, O (thia-triaza) | N (triazole) | O, N (trioxa-aza) |
| Substituent | 3-isopropylphenyl | 2-nitrophenyl | 4-substituted phenyl |
| Synthesis Method | Not specified | Click chemistry (Cu catalysis) | Not specified |
Physicochemical Properties
IR Spectroscopy :
Solubility :
Research Implications and Gaps
- Synthesis : The target compound’s tricyclic core may require multi-step synthesis, contrasting with the one-pot click chemistry used for Analog 1 .
- Activity Prediction : Thia-triaza systems often target cytochrome P450 enzymes, while trioxa-aza systems (Analog 2) may exhibit antioxidant properties .
- Safety : Analog 2’s acute toxicity highlights the need for rigorous safety profiling of the target compound, particularly for organ-specific effects .
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